molecular formula C14H14FNO B2916923 3-fluoro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 416866-61-0

3-fluoro-N-[(4-methoxyphenyl)methyl]aniline

Cat. No. B2916923
M. Wt: 231.27
InChI Key: QOWKSOPZXAWJGZ-UHFFFAOYSA-N
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Patent
US07902238B2

Procedure details

To a stirred solution of anisaldehyde (0.30 ml) at r.t. in methanol (15 ml) under an argon atmosphere were added 3-fluoroaniline (0.22 ml), ZnCl2 (1.21 g) and NaBH3CN (0.43 g). The mixture was stirred at 40° C. for 1 h, then cooled to r.t. and concentrated in vacuo. The residue was purified by column chromatography (SiO2; gradient:heptane->heptane/EtOAc 7:3) to give (3-fluoro-phenyl)-(4-methoxy-benzyl)-amine (617 mg) as a light yellow oil. MS (ISP): 232.1 ([M+H]+)
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=O)=[CH:7][CH:8]=1.[F:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15].[BH3-]C#N.[Na+]>CO.[Cl-].[Cl-].[Zn+2]>[F:11][C:12]1[CH:13]=[C:14]([NH:15][CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH:16]=[CH:17][CH:18]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
Quantity
0.43 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
1.21 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2; gradient:heptane->heptane/EtOAc 7:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 617 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.